1,3,5-oxadiazinan-4-one
Overview
Description
1,3,5-Oxadiazinan-4-one is a heterocyclic compound with the molecular formula C3H6N2O2. It features a six-membered ring containing three carbon atoms, two nitrogen atoms, and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Oxadiazinan-4-one can be synthesized through various methods. One common approach involves the reaction of α-halohydroxamates with nitrones in the presence of a base such as sodium carbonate. This reaction proceeds via a [3 + 3] cycloaddition mechanism, yielding this compound derivatives in good yields .
Another method involves the aerobic oxidation of acylhydrazides followed by cycloaddition with allenoates. This one-pot synthesis is catalyzed by 4-(dimethylamino)pyridine (DMAP) and provides an efficient route to this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Oxadiazinan-4-one undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [3 + 3] cycloaddition reactions with nitrones to form oxadiazinan derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited in the literature.
Common Reagents and Conditions
Cycloaddition: Sodium carbonate (Na2CO3) is commonly used as a base in cycloaddition reactions involving this compound.
Major Products Formed
The major products formed from reactions involving this compound are typically derivatives of the parent compound, such as substituted oxadiazinanones and related heterocycles .
Scientific Research Applications
1,3,5-Oxadiazinan-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,5-oxadiazinan-4-one and its derivatives involves interactions with various molecular targets and pathways. For example, the compound can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
1,3,5-Oxadiazinan-4-one can be compared with other similar compounds, such as:
1,2,4-Oxadiazines: These compounds have a similar ring structure but differ in the position of the nitrogen and oxygen atoms.
1,3,4-Oxadiazines: These compounds are also heterocyclic and share some synthetic routes with this compound.
The uniqueness of this compound lies in its specific ring structure and the versatility of its chemical reactions, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1,3,5-oxadiazinan-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c6-3-4-1-7-2-5-3/h1-2H2,(H2,4,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBCPJIYBPKTHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=O)NCO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202553 | |
Record name | Tetrahydro-4H-1,3,5-oxadiazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
542-29-0 | |
Record name | Tetrahydro-4H-1,3,5-oxadiazin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=542-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-4H-1,3,5-oxadiazin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydro-4H-1,3,5-oxadiazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-4H-1,3,5-oxadiazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.008 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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